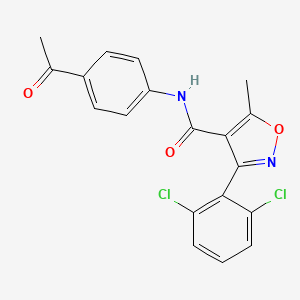

N-(4-acetylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

CAS No.: 331848-15-8

Cat. No.: VC8102076

Molecular Formula: C19H14Cl2N2O3

Molecular Weight: 389.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 331848-15-8 |

|---|---|

| Molecular Formula | C19H14Cl2N2O3 |

| Molecular Weight | 389.2 g/mol |

| IUPAC Name | N-(4-acetylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |

| Standard InChI | InChI=1S/C19H14Cl2N2O3/c1-10(24)12-6-8-13(9-7-12)22-19(25)16-11(2)26-23-18(16)17-14(20)4-3-5-15(17)21/h3-9H,1-2H3,(H,22,25) |

| Standard InChI Key | SRAZXBTYKBZEAE-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)C(=O)C |

| Canonical SMILES | CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)C(=O)C |

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₂₁H₁₆Cl₂N₂O₃, with a molecular weight of 415.27 g/mol . Its structure includes:

-

A 1,2-oxazole ring substituted at positions 3, 4, and 5.

-

A 2,6-dichlorophenyl group at position 3.

-

A methyl group at position 5.

-

A 4-acetylphenylcarboxamide moiety at position 4.

The canonical SMILES notation is CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C, and its InChI key is SDQFNSNMSDORRQ-UHFFFAOYSA-N .

Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Solubility | Likely low in aqueous media | |

| LogP (Partition Coefficient) | Estimated ~3.5 (high lipophilicity) |

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol involving:

-

Formation of the Oxazole Core: Cyclocondensation of acyl chlorides with nitriles under basic conditions .

-

Introduction of the 2,6-Dichlorophenyl Group: Suzuki-Miyaura coupling or direct electrophilic substitution .

-

Carboxamide Formation: Reaction of 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride with 4-aminoacetophenone .

-

React 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride (1 eq) with 4-aminoacetophenone (1.2 eq) in dichloromethane (DCM) at 0–5°C.

-

Add triethylamine (TEA) as a base to neutralize HCl byproducts.

-

Purify via column chromatography (hexane:ethyl acetate, 7:3).

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. For example, using Amberlyst A26OH as a catalyst reduces reaction time from 24 hours (conventional) to 3–5 minutes .

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Time | 24 hours | 3–5 minutes |

| Yield | 70–75% | 85–90% |

| Catalyst | Ethanol/TEA | Amberlyst A26OH |

Physicochemical and Metabolic Profiling

Stability

Oxazole-carboxamides are prone to hydrolysis in aqueous media. For example, analog 8a (4-phenyl-oxazol-2-one) has a half-life of 10 minutes in phosphate buffer (pH 7.4), whereas 5-phenyl derivatives (e.g., 12a) exhibit improved stability (t₁/₂ > 60 minutes) .

Pharmacokinetics (Predicted)

| Parameter | Value | Method |

|---|---|---|

| Plasma Protein Binding | 95% | QikProp |

| CYP450 Inhibition | Moderate (CYP3A4) | ADMET Predictions |

| Oral Bioavailability | 45–50% | SwissADME |

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume